tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate
Overview
Description
Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group at the 6-position, and a methyl group at the 3-position on the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction.
Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Tin(II) chloride, iron powder
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
6-amino-3-methyl-1H-indazole-1-carboxylic acid: Lacks the tert-butyl ester group.
tert-butyl 6-nitro-3-methyl-1H-indazole-1-carboxylate: Contains a nitro group instead of an amino group.
tert-butyl 6-amino-1H-indazole-1-carboxylate: Lacks the methyl group at the 3-position.
Uniqueness
Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate is unique due to the combination of its tert-butyl ester, amino, and methyl groups, which confer specific chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications .
Biological Activity
Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (TBAMIC) is a synthetic compound belonging to the indazole family, characterized by its unique chemical structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇N₃O₂
- Molecular Weight : 233.27 g/mol
- Structure : TBAMIC features a tert-butyl group, an amino group at the 6-position, and a methyl group at the 3-position on the indazole ring, which contributes to its unique reactivity and biological properties.
TBAMIC exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular signaling pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making TBAMIC relevant in pharmacological studies.
Key Mechanisms:
- Enzyme Inhibition : TBAMIC inhibits CYP1A2, affecting drug metabolism and potential interactions with other medications.
- Cell Signaling Modulation : It influences pathways such as MAPK/ERK, impacting cell proliferation and differentiation.
- Gene Expression Alteration : TBAMIC can affect gene expression related to various cellular processes, enhancing its potential as a therapeutic agent.
Biological Activities
TBAMIC has demonstrated a range of biological activities that underscore its potential in medicinal chemistry:
- Anticancer Activity : Research indicates that TBAMIC can induce apoptosis in cancer cells. For instance, studies have shown that treatment with TBAMIC leads to increased expression of pro-apoptotic proteins (Bax and cleaved caspase-3) while decreasing anti-apoptotic protein (Bcl-2) levels in breast cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that TBAMIC may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
Several studies have evaluated the biological activity of TBAMIC:
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In Vitro Studies :
- A study using 4T1 breast cancer cells showed that TBAMIC treatment resulted in a dose-dependent increase in apoptosis, with significant changes observed in protein expression related to cell survival pathways .
- Flow cytometry assays indicated that TBAMIC effectively induces cell death in cancerous cells at concentrations as low as 5 mM .
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In Vivo Studies :
- Animal models treated with TBAMIC showed reduced tumor volumes compared to control groups, indicating its potential efficacy as an anticancer agent .
- Immunohistochemical analyses revealed alterations in tumor markers associated with proliferation (Ki67) and apoptosis (cleaved caspase-3), further supporting its role in cancer therapy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
TBAMIC | Tert-butyl group; amino at 6-position; methyl at 3-position | Anticancer, enzyme inhibition |
Tert-butyl 3-amino-6-methyl-1H-indazole-1-carboxylate | Amino at 3-position; methyl at 6-position | Antimicrobial properties |
Tert-butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate | Hydroxy group instead of amino | Potential neuroprotective effects |
Properties
IUPAC Name |
tert-butyl 6-amino-3-methylindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFHLBBHFXANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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